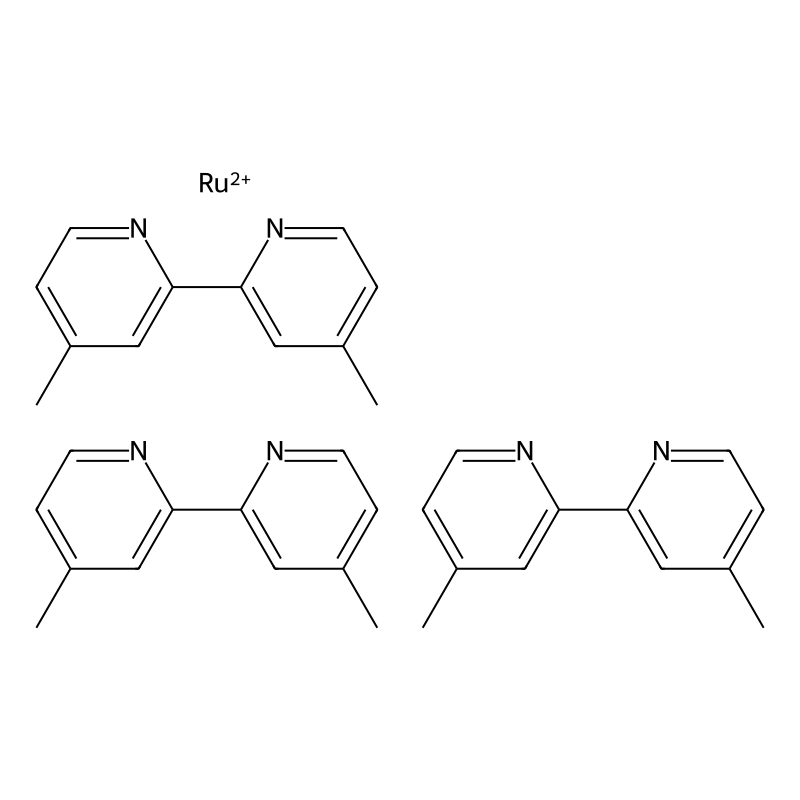

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tris(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II), often abbreviated as [Ru(dmbpy)3]2+, is a photochemically and electrochemically active coordination complex. It belongs to the widely studied family of ruthenium polypyridyl compounds, with the parent compound, Tris(2,2'-bipyridine)ruthenium(II) or [Ru(bpy)3]2+, serving as a key performance benchmark. The defining feature of [Ru(dmbpy)3]2+ is the presence of methyl groups at the 4 and 4' positions of each bipyridine ligand. These substituents systematically alter the complex's electronic properties, solubility, and steric profile, leading to distinct and non-interchangeable behavior in critical applications like photoredox catalysis and electrochemiluminescence.

References

- [1] Juris, A., Balzani, V., Barigelletti, F., Campagna, S., Belser, P., & Von Zelewsky, A. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277.

- [2] Campagna, S., Puntoriero, F., Nastasi, F., Bergamini, G., & Balzani, V. (2007). Photochemistry and photophysics of coordination compounds: ruthenium. In Photochemistry and Photophysics of Coordination Compounds I (pp. 117-214). Springer, Berlin, Heidelberg.

Substituting [Ru(dmbpy)3]2+ with its parent analog, [Ru(bpy)3]2+, or failing to specify a consistent counter-ion (e.g., PF6-, Cl-) can lead to significant process failures and poor reproducibility. The methyl groups are not minor modifications; they induce a ~200 mV shift in oxidation potential, which fundamentally alters catalytic capabilities. Furthermore, these groups significantly increase solubility in common organic solvents, enabling reaction conditions and formulations where [Ru(bpy)3]2+ salts are unusable due to precipitation. The choice of counter-ion also measurably impacts electrochemical behavior and photophysical properties, especially in low-polarity media, making it a critical, non-interchangeable procurement variable for achieving consistent results.

References

- [1] Juris, A., Balzani, V., Barigelletti, F., Campagna, S., Belser, P., & Von Zelewsky, A. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277.

- [2] Ma, D., et al. (2006). Ruthenium(II) complexes with the mixed ligands 2,2'-bipyridine and 4,4'-dialkyl ester-2,2'-bipyridine as pure red dopants for a single-layer electrophosphorescent device. The Journal of Physical Chemistry B, 110(37), 18718-18723.

- [3] Guerin, B., et al. (2024). Counterion Effects in [Ru(bpy)3](X)2-Photocatalyzed Energy Transfer Reactions. ACS Catalysis, 14(17), 12389-12398.

Lower Oxidation Potential Expands Catalytic Scope for Difficult-to-Reduce Substrates

The six electron-donating methyl groups on the dmbpy ligands make the ruthenium center easier to oxidize compared to the unsubstituted [Ru(bpy)3]2+. In acetonitrile, the Ru(II)/Ru(III) oxidation potential for [Ru(dmbpy)3]2+ is +1.06 V vs SCE, a significant cathodic shift from the +1.26 V observed for [Ru(bpy)3]2+ under identical conditions. This means the photoexcited state of [Ru(dmbpy)3]2+ is a more powerful reducing agent, enabling it to drive reactions that are thermodynamically inaccessible with the parent complex.

| Evidence Dimension | Ground State Oxidation Potential (Ru(II/III)) |

| Target Compound Data | +1.06 V vs. SCE |

| Comparator Or Baseline | [Ru(bpy)3]2+: +1.26 V vs. SCE |

| Quantified Difference | 200 mV lower potential |

| Conditions | Acetonitrile solvent, vs. Saturated Calomel Electrode (SCE) |

This 200 mV difference allows the compound to activate a wider range of organic substrates in photoredox catalysis, making it the correct choice for more challenging reductions.

Enhanced Organic Solvent Solubility for Improved Processability and Formulation

The alkyl groups on [Ru(dmbpy)3]2+ significantly enhance its solubility in organic solvents compared to the more polar [Ru(bpy)3]2+ salts. While direct quantitative g/L data is sparse, numerous studies report the advantageous use of [Ru(dmbpy)3]2+ in solvents like dichloromethane for synthesis, purification, and device fabrication where [Ru(bpy)3]2+ shows poor solubility. This property is critical for applications requiring homogeneous solution processing, such as spin-coating for organic light-emitting diodes (OLEDs) or homogeneous catalysis.

| Evidence Dimension | Solubility in Organic Solvents |

| Target Compound Data | Good solubility reported in solvents like CH2Cl2 |

| Comparator Or Baseline | [Ru(bpy)3]2+ salts: Poor solubility in many common organic solvents |

| Quantified Difference | Qualitatively significant improvement |

| Conditions | Various organic solvents used in synthesis and device fabrication |

Improved solubility prevents material precipitation and enables more flexible process design, wider solvent selection, and higher concentration formulations.

Longer Excited-State Lifetime Increases Probability of Bimolecular Events

The excited-state lifetime (τ) of a photosensitizer is a critical parameter determining the efficiency of photochemical reactions. For [Ru(dmbpy)3]2+, the lifetime in room-temperature acetonitrile is 880 ns, which is over 45% longer than the 600 ns lifetime of [Ru(bpy)3]2+ under the same conditions. This extended lifetime provides a larger temporal window for the excited complex to interact with and transfer energy or an electron to a substrate molecule before decaying non-productively.

| Evidence Dimension | Excited-State Lifetime (τ) |

| Target Compound Data | 880 ns |

| Comparator Or Baseline | [Ru(bpy)3]2+: 600 ns |

| Quantified Difference | 280 ns longer lifetime (+46.7%) |

| Conditions | Room temperature, deaerated acetonitrile solution |

A longer excited-state lifetime can directly translate to higher quantum yields and overall efficiency in photocatalytic, sensing, or energy-transfer applications.

Photoredox Catalysis Requiring High Reductive Driving Force

For synthetic transformations involving the reduction of electron-poor or challenging substrates, the lower oxidation potential of [Ru(dmbpy)3]2+ makes its excited state a more potent reductant than that of [Ru(bpy)3]2+. It is the appropriate choice when the standard [Ru(bpy)3]2+ catalyst proves to be ineffective due to insufficient thermodynamic driving force.

Homogeneous Catalysis and Device Fabrication in Non-Polar Organic Media

When a process requires dissolving the ruthenium complex in solvents such as dichloromethane, chloroform, or toluene, the enhanced solubility of [Ru(dmbpy)3]2+ is a key enabling property. This is particularly relevant for creating solution-processed thin films for electroluminescent devices or for running homogeneous catalytic reactions where the insolubility of [Ru(bpy)3]2+ salts would create a heterogeneous, and often less efficient, system.

High-Efficiency Photosensitization and Electrochemiluminescence (ECL) Systems

In applications where the quantum efficiency is limited by the rate of bimolecular energy or electron transfer, the significantly longer excited-state lifetime of [Ru(dmbpy)3]2+ provides a direct advantage. This makes it a preferred candidate for developing high-performance ECL-based biosensors and photosensitized energy conversion systems where maximizing intermolecular events is critical for signal strength and efficiency.

References

- [1] Juris, A., Balzani, V., Barigelletti, F., Campagna, S., Belser, P., & Von Zelewsky, A. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277.

- [2] Ma, D., et al. (2006). Ruthenium(II) complexes with the mixed ligands 2,2'-bipyridine and 4,4'-dialkyl ester-2,2'-bipyridine as pure red dopants for a single-layer electrophosphorescent device. The Journal of Physical Chemistry B, 110(37), 18718-18723.